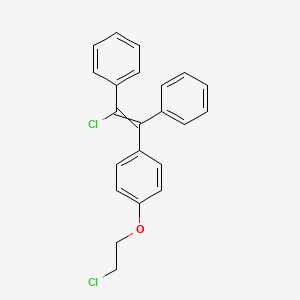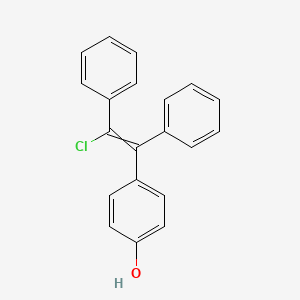
Methyl 3-aminoacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-aminoacrylate is an organic compound with the molecular formula C4H7NO2. It is a derivative of acrylic acid, where the carboxylic acid group is esterified with methanol, and an amino group is attached to the alpha carbon. This compound is known for its reactivity due to the presence of both an amino group and an ester group, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 3-aminoacrylate can be synthesized through various methods. One common approach involves the Michael addition of amines to methyl acrylates. This reaction can be promoted by microwave irradiation, which significantly reduces reaction time and increases yield and purity . The reaction typically involves the use of methanol as a solvent and benzylamine as a nucleophile.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes. This method allows for efficient and safe synthesis by reacting (meth)acryloyl chloride with alcohols in the presence of triethylamine in a tubular reactor . This process minimizes the formation of unwanted side products and facilitates handling of the formed slurry.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-aminoacrylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or other amines can be used under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Alcohols.
Substitution: Various substituted aminoacrylates.
Wissenschaftliche Forschungsanwendungen
Methyl 3-aminoacrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of beta-amino acids and their derivatives.
Wirkmechanismus
The mechanism of action of methyl 3-aminoacrylate involves its reactivity due to the presence of both an amino group and an ester group. The amino group can act as a nucleophile, participating in various substitution reactions, while the ester group can undergo hydrolysis or reduction. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-aminoacrylate can be compared with other similar compounds such as:
Methyl acrylate: Lacks the amino group, making it less reactive in certain nucleophilic substitution reactions.
Ethyl 3-aminoacrylate: Similar structure but with an ethyl ester group instead of a methyl ester group, which can affect its reactivity and solubility.
Methyl 3-aminocrotonate: Contains a similar amino group but has a different position of the double bond, leading to different reactivity patterns.
This compound is unique due to its combination of an amino group and an ester group, which provides a versatile platform for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
124703-69-1 |
|---|---|
Molekularformel |
C4H7NO2 |
Molekulargewicht |
101.10 g/mol |
IUPAC-Name |
methyl 3-aminoprop-2-enoate |
InChI |
InChI=1S/C4H7NO2/c1-7-4(6)2-3-5/h2-3H,5H2,1H3 |
InChI-Schlüssel |
YHNZLOOOVQYYCP-UHFFFAOYSA-N |
SMILES |
COC(=O)C=CN |
Kanonische SMILES |
COC(=O)C=CN |
Herkunft des Produkts |
United States |
Q1: How are methyl 3-aminoacrylates synthesized using 2H-azirines?
A: Methyl 3-aminoacrylates can be synthesized by reacting methyl 2-aryl-2H-azirine-3-carboxylates with primary or secondary aliphatic amines. [] This reaction proceeds through an addition-ring opening mechanism, where the amine nucleophile attacks the carbon atom of the azirine's CN bond. This initially forms an aziridine intermediate, which then rearranges to yield the more stable methyl 3-aminoacrylate product. [] For example, reacting methyl 2-aryl-2H-azirine-3-carboxylate with morpholine yields methyl (E)-3-amino-3-(2,6-dichlorophenyl)-2-morpholin-4-ylpropenoate. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid](/img/structure/B1141754.png)






